

# Reaction conditions and purification methods for "4-(Aminomethyl)-1-methylpiperidin-4-ol"

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## Compound of Interest

Compound Name:	4-(Aminomethyl)-1-methylpiperidin-4-ol
Cat. No.:	B1276600

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## Application Notes and Protocols for 4-(Aminomethyl)-1-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the synthesis and purification of **4-(Aminomethyl)-1-methylpiperidin-4-ol**, a key intermediate in pharmaceutical development. The following information is based on established synthetic routes, offering a comprehensive guide for laboratory application.

## Synthesis and Purification Overview

The synthesis of **4-(Aminomethyl)-1-methylpiperidin-4-ol** is typically achieved through a two-step process starting from 1-methyl-4-piperidinone. The initial step involves a Henry reaction with nitromethane to form the corresponding nitro-alcohol intermediate. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine, yielding the final product. Purification is generally accomplished by crystallization.

## Reaction Pathway

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Caption: Synthetic workflow for **4-(Aminomethyl)-1-methylpiperidin-4-ol**.

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of **4-(Aminomethyl)-1-methylpiperidin-4-ol** acetate, as described in the literature.

[1]

Table 1: Reaction Conditions

Step	Reaction	Reagents	Solvent	Temperature	Duration
1	Henry Reaction	1-methyl-4-piperidinone, Nitromethane, Sodium Ethoxide, Acetic Acid	Ethanol	50°C	4 hours
2	Hydrogenation	Raney Nickel, Hydrogen	Ethanol	Ambient	3 hours

Table 2: Reagent Quantities

Reagent	Molar Ratio (relative to 1- methyl-4- piperidinone)	Moles	Mass/Volume
1-methyl-4- piperidinone	1.0	1 mol	113 g
Nitromethane	1.3	1.3 mol	75 g
Sodium	1.0	1 mol	23 g
Ethanol	-	-	1500 ml (Step 1), 1000 ml (Step 2)
Acetic Acid	-	-	150 g
Raney Nickel	-	-	2 teaspoonsful

Table 3: Yield and Purification

Product	Form	Yield (Mass)	Yield (%)	Purification Method	Solvent
4- (Aminomethyl )-1- methylpiperidi n-4-ol acetate	Solid	80 g	39%	Crystallizatio n	Acetonitrile
Intermediate	Solid	-	-	Crystallizatio n	Ethyl Acetate

## Experimental Protocols

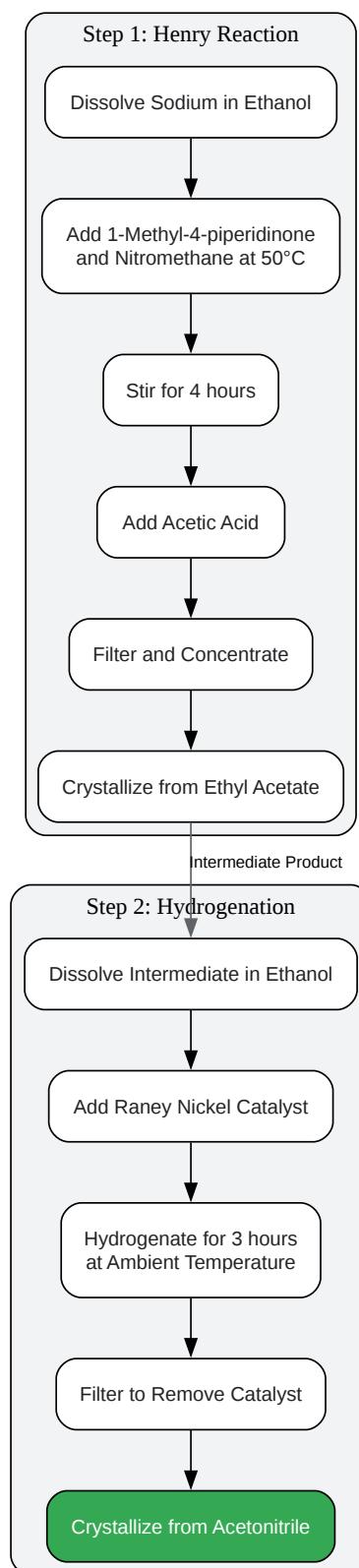
The following protocols provide a detailed methodology for the synthesis and purification of **4-(Aminomethyl)-1-methylpiperidin-4-ol acetate**.[\[1\]](#)

## Protocol 1: Synthesis of 4-(Nitromethyl)-1-methylpiperidin-4-ol Intermediate

- Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 23 g (1 mole) of sodium in 1500 ml of ethanol.
- Reaction Mixture: To the prepared sodium ethoxide solution, add a mixture of 113 g (1 mole) of 1-methyl-4-piperidinone and 75 g (1.3 mole) of nitromethane dropwise. Maintain the reaction temperature at 50°C.
- Reaction Time: Stir the solution for 4 hours at 50°C.
- Quenching: After 4 hours, add 150 g of acetic acid dropwise to the reaction mixture.
- Isolation of Intermediate: Filter the mixture and concentrate the filtrate. The resulting residue is the crude intermediate.
- Purification of Intermediate: Crystallize the residue from ethyl acetate to obtain the purified 4-(Nitromethyl)-1-methylpiperidin-4-ol.

## Protocol 2: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol acetate

- Hydrogenation Setup: Dissolve the crystallized intermediate from Protocol 1 in 1 liter of ethanol.
- Catalyst Addition: Add 2 teaspoonsful of Raney nickel catalyst to the solution.
- Hydrogenation: Hydrogenate the mixture for 3 hours at ambient temperature under a hydrogen atmosphere.
- Work-up: Following hydrogenation, filter the mixture to remove the catalyst.
- Purification: Crystallize the resulting residue from acetonitrile to yield 80 g (39%) of **4-(Aminomethyl)-1-methylpiperidin-4-ol acetate**.[\[1\]](#)

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Caption: Detailed experimental workflow for synthesis.

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## References

- 1. prepchem.com [prepchem.com]
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